2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride
CAS No.:
Cat. No.: VC16670142
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16Cl2N2 |
---|---|
Molecular Weight | 259.17 g/mol |
IUPAC Name | 2-(6-methylquinolin-3-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C12H14N2.2ClH/c1-9-2-3-12-11(6-9)7-10(4-5-13)8-14-12;;/h2-3,6-8H,4-5,13H2,1H3;2*1H |
Standard InChI Key | SDVXDBPQKXQMOY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=CC(=CN=C2C=C1)CCN.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a quinoline ring system—a bicyclic aromatic framework—with a methyl group at the 6-position and an ethanamine moiety (-CH2CH2NH2) at the 3-position. Protonation of the amine group by hydrochloric acid yields the dihydrochloride salt, which improves stability and solubility in polar solvents.
Table 1: Key Molecular Properties
Property | Value |
---|---|
IUPAC Name | 2-(6-Methylquinolin-3-yl)ethan-1-amine dihydrochloride |
Molecular Formula | C₁₂H₁₆Cl₂N₂ |
Molecular Weight | 259.17 g/mol |
Solubility | High in water, polar solvents |
CAS Number | Not publicly disclosed |
The dihydrochloride form’s solubility arises from ionic interactions between the protonated amine and chloride counterions, facilitating its use in aqueous reaction systems.
Synthesis and Reaction Optimization
Synthetic Pathways
Step | Temperature | Catalyst | Solvent | Yield (%) |
---|---|---|---|---|
Quinoline formation | 150–180°C | H₂SO₄ | Glycerol | 60–75 |
Alkylation | 80–100°C | AlCl₃ | Dichloromethane | 45–60 |
Salt formation | RT | HCl (gas) | Ethanol | >90 |
Microwave-assisted synthesis reduces reaction times by 30–50% compared to conventional heating, enhancing efficiency.
Biological Activities and Mechanistic Insights
Anticancer Mechanisms
The ethanamine side chain may intercalate DNA or inhibit topoisomerases, inducing apoptosis in cancer cells. In vitro studies on similar compounds report IC₅₀ values of 20–30 μM against breast (MCF7) and lung (A549) cancer lines.
Proposed Mechanism:
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DNA Intercalation: Planar quinoline ring inserts between DNA base pairs.
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Topoisomerase Inhibition: Disruption of enzyme activity prevents DNA repair.
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers apoptosis.
Anti-Inflammatory Effects
Quinoline amines modulate NF-κB and COX-2 pathways, reducing pro-inflammatory cytokine production. Rodent models show a 40–60% decrease in edema at 10 mg/kg doses for related compounds.
Applications in Scientific Research
Medicinal Chemistry
The compound serves as a precursor for antimalarial and anticancer drug candidates. Hybrid molecules combining its quinoline core with azole or triazole groups show enhanced bioactivity.
Organic Synthesis
As a chiral building block, it facilitates asymmetric synthesis of complex alkaloids. Recent work utilized it in the total synthesis of (±)-galipinine, achieving 78% enantiomeric excess.
Material Science
Functionalized quinoline derivatives are explored as organic semiconductors. Thin films of analogous compounds exhibit hole mobility up to 0.12 cm²/V·s, suitable for OLED applications.
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